molecular formula C20H22ClF3N2O5S B4218523 N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid

N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid

Cat. No.: B4218523
M. Wt: 494.9 g/mol
InChI Key: NOMCYANDHWQMMS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of the core piperidine structure. The process often includes the following steps:

    Formation of the Piperidine Core: The piperidine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using a chlorinated aromatic compound.

    Attachment of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine core with a methoxyphenylsulfonyl chloride reagent.

    Formation of the Trifluoroacetate Salt: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroacetate salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S.C2HF3O2/c1-24-15-6-8-16(9-7-15)25(22,23)21-12-10-14(11-13-21)20-18-5-3-2-4-17(18)19;3-2(4,5)1(6)7/h2-9,14,20H,10-13H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMCYANDHWQMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC3=CC=CC=C3Cl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 2
N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 3
N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 5
N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid

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